molecular formula C13H9NO3 B1594190 2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 86345-44-0

2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B1594190
CAS RN: 86345-44-0
M. Wt: 227.21 g/mol
InChI Key: YBXIFUGEUZCJFX-UHFFFAOYSA-N
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Description

“2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid” is a chemical compound. It is related to the class of compounds known as furo[3,2-b]pyrroles . The molecular formula of this compound is C13H9NO3 .


Synthesis Analysis

The synthesis of a similar compound, methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate, has been described in literature . The compound was synthesized by reacting with methyl iodide, benzyl chloride, or acetic anhydride, which gave N-substituted products . By hydrolysis of these compounds, the corresponding acids were formed .


Chemical Reactions Analysis

The compound methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate, which is structurally similar to “2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid”, has been reported to undergo several reactions . These include reactions with methyl iodide, benzyl chloride, or acetic anhydride to give N-substituted products .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid and its derivatives have been a subject of interest in synthetic chemistry. The compound can undergo various chemical transformations. For instance, it can be transformed into N-substituted products, carbohydrazides, and undergo hydrolysis to form corresponding acids (Gajdoš et al., 2005). Another study showed the effect of microwave irradiation on the reactions of these compounds, providing insights into more efficient synthesis methods (Gašparová et al., 2008).

Structural and Aromatic Properties

Research on the aromaticity and structural characteristics of derivatives of 2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has been conducted. Studies involve X-ray diffraction and computational methods to understand the aromatic character and stability of these compounds, which is crucial for their potential applications (Cyrański et al., 2001).

Biological Activity

The potential biological activity of furo[3,2-b]pyrrole derivatives has been a topic of research. Some studies have focused on the antibacterial properties of these compounds, which could have implications for the development of new pharmaceutical agents (Zemanov et al., 2017). Additionally, their effects on photosynthetic electron transport and chlorophyll content have been investigated, suggesting potential applications in agricultural or environmental sciences (Gaparová et al., 2005).

Future Directions

The future directions for research on “2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid” could include further exploration of its synthesis, reactions, and potential applications. Given the reported biological activity of related compounds , it could be interesting to investigate its potential for medicinal or pharmaceutical applications.

properties

IUPAC Name

2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-13(16)10-7-12-9(14-10)6-11(17-12)8-4-2-1-3-5-8/h1-7,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXIFUGEUZCJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C=C(N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001006724
Record name 2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001006724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

CAS RN

86345-44-0
Record name 2-Phenyl-4H-furo(3,2-b)pyrrole-5-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086345440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 86345-44-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381783
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001006724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Umezawa, A Matsui, Y Nakamura… - … A European Journal, 2009 - Wiley Online Library
A new series of high‐performance fluorophores named Keio Fluors (KFL), which are based on borondipyrromethene (BODIPY), are reported. The KFL dyes cover a wide spectral range …
T Mizuno, K Umezawa, Y Shindo, D Citterio, K Oka… - Journal of …, 2013 - Springer
We report a new type of UV-excitable red/NIR-emissive fluorescent dyads (PKF series). Conjugation of a pyrene and a novel bright red/near-infrared (NIR) fluorophore resulted in large …
Number of citations: 7 link.springer.com

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